molecular formula C23H27Cl3N2O2 B6422888 4-((4-(3-chlorophenyl)piperazin-1-yl)methyl)-6-isopropyl-2H-chromen-2-one dihydrochloride CAS No. 1177126-42-9

4-((4-(3-chlorophenyl)piperazin-1-yl)methyl)-6-isopropyl-2H-chromen-2-one dihydrochloride

Cat. No.: B6422888
CAS No.: 1177126-42-9
M. Wt: 469.8 g/mol
InChI Key: XOEXUJUEKMUAHY-UHFFFAOYSA-N
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Description

4-((4-(3-chlorophenyl)piperazin-1-yl)methyl)-6-isopropyl-2H-chromen-2-one dihydrochloride is a complex organic compound that features a piperazine ring, a chromenone core, and a chlorophenyl group

Properties

IUPAC Name

4-[[4-(3-chlorophenyl)piperazin-1-yl]methyl]-6-propan-2-ylchromen-2-one;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H25ClN2O2.2ClH/c1-16(2)17-6-7-22-21(12-17)18(13-23(27)28-22)15-25-8-10-26(11-9-25)20-5-3-4-19(24)14-20;;/h3-7,12-14,16H,8-11,15H2,1-2H3;2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XOEXUJUEKMUAHY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC2=C(C=C1)OC(=O)C=C2CN3CCN(CC3)C4=CC(=CC=C4)Cl.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H27Cl3N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

469.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-((4-(3-chlorophenyl)piperazin-1-yl)methyl)-6-isopropyl-2H-chromen-2-one dihydrochloride typically involves multiple steps. One common approach is the Mannich reaction, which involves the condensation of a primary or secondary amine with formaldehyde and a compound containing an active hydrogen atom. The piperazine ring can be introduced through cyclization reactions involving diamine derivatives and sulfonium salts .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale Mannich reactions followed by purification steps such as recrystallization or chromatography. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

4-((4-(3-chlorophenyl)piperazin-1-yl)methyl)-6-isopropyl-2H-chromen-2-one dihydrochloride can undergo various chemical reactions, including:

    Oxidation: The chromenone core can be oxidized to form quinone derivatives.

    Reduction: The compound can be reduced to form dihydro derivatives.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Nucleophiles such as amines and thiols can be used under basic conditions.

Major Products

The major products formed from these reactions include quinone derivatives, dihydro derivatives, and substituted phenyl derivatives.

Scientific Research Applications

4-((4-(3-chlorophenyl)piperazin-1-yl)methyl)-6-isopropyl-2H-chromen-2-one dihydrochloride has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 4-((4-(3-chlorophenyl)piperazin-1-yl)methyl)-6-isopropyl-2H-chromen-2-one dihydrochloride involves its interaction with specific molecular targets. The piperazine ring can interact with neurotransmitter receptors, while the chromenone core may inhibit certain enzymes. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

Similar Compounds

    Cetirizine: Contains a piperazine ring and is used as an antihistamine.

    Aripiprazole: Features a piperazine moiety and is used as an antipsychotic.

    Quetiapine: Another antipsychotic with a piperazine ring.

Uniqueness

4-((4-(3-chlorophenyl)piperazin-1-yl)methyl)-6-isopropyl-2H-chromen-2-one dihydrochloride is unique due to its combination of a chromenone core and a chlorophenyl group, which imparts distinct chemical and biological properties compared to other piperazine-containing compounds .

Biological Activity

4-((4-(3-chlorophenyl)piperazin-1-yl)methyl)-6-isopropyl-2H-chromen-2-one dihydrochloride is a synthetic compound with notable biological activity, primarily due to its structural features that include a piperazine ring and a chromenone core. This compound has been investigated for various pharmacological effects, including its interactions with histamine receptors, potential anti-inflammatory properties, and anticancer activity.

Chemical Structure and Properties

The compound's IUPAC name is 4-{[4-(3-chlorophenyl)piperazin-1-yl]methyl}-6-(propan-2-yl)-2H-chromen-2-one dihydrochloride. Its molecular formula is C23H25ClN2O22HClC_{23}H_{25}ClN_2O_2\cdot 2HCl, and it has a molecular weight of approximately 465.85 g/mol. The presence of the piperazine moiety enhances its interaction with various biological targets, particularly H1 receptors, which are implicated in allergic responses and other physiological processes.

Target Receptors

The primary target of this compound is the H1 histamine receptor. Piperazine derivatives exhibit a higher affinity for these receptors compared to histamine itself, leading to inhibition of allergic reactions and modulation of inflammatory responses.

Biochemical Pathways

The interaction with H1 receptors influences several biochemical pathways involved in allergic reactions, including the release of pro-inflammatory cytokines and mediators. This action can potentially mitigate symptoms associated with allergies and asthma.

Antihistaminic Effects

The compound has been shown to act as an antihistamine by blocking H1 receptors, which can alleviate symptoms such as itching, sneezing, and nasal congestion. Its efficacy in this regard is supported by various in vitro studies that demonstrate significant receptor binding affinity.

Anticancer Properties

Recent studies have indicated that this compound may possess anticancer activity. In vitro tests have demonstrated cytotoxic effects against several cancer cell lines, including colon cancer cells (HCT116 and HT29) and oral squamous cell carcinomas. The mechanism appears to involve apoptosis induction through modulation of cell cycle regulators and pro-apoptotic factors .

Case Studies

  • Cytotoxicity Assays : In a study evaluating the cytotoxic effects of various compounds, this compound exhibited an IC50 value in the low micromolar range against HCT116 cells, indicating strong anticancer potential .
  • Histamine Receptor Binding : Binding assays revealed that this compound has a Ki value significantly lower than that of standard antihistamines, suggesting a potent competitive inhibition at the H1 receptor site.
  • In Vivo Studies : Animal models treated with this compound showed reduced inflammatory responses when subjected to allergen exposure, further confirming its antihistaminic properties.

Table of Biological Activities

Activity TypeObserved EffectReference
AntihistaminicInhibition of H1 receptor binding
CytotoxicityIC50 < 10 µM against cancer cells
Anti-inflammatoryReduced symptoms in animal models

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